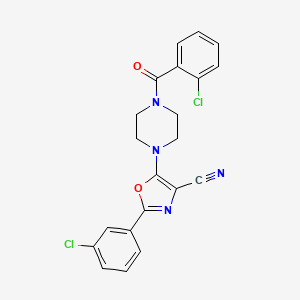

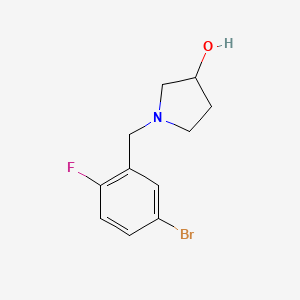

![molecular formula C13H13ClN2O6 B2833355 3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride CAS No. 2253733-10-5](/img/structure/B2833355.png)

3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride”, also known as HADA, is a blue fluorescent D-amino acid. It is used for labeling peptidoglycans in live bacteria . It results in strong peripheral and septal labeling of diverse bacterial cell populations without affecting growth rates . It also displays mitochondrial outer membrane permeability .

Physical And Chemical Properties Analysis

HADA is a blue fluorescent D-amino acid . It has a molecular weight of 328.71 and an excitation/emission λ of approximately 405/450 nm .Aplicaciones Científicas De Investigación

Labeling Peptidoglycans in Live Bacteria

HADA is particularly useful for visualizing peptidoglycans within bacterial cell walls. Researchers can use it to track the synthesis and distribution of peptidoglycans in real time. By incorporating HADA into live bacterial cells, they can observe strong peripheral and septal labeling. Importantly, this labeling doesn’t interfere with bacterial growth rates .

Investigating Mycobacteria Cell Wall Formation

Mycobacteria, including species like Mycobacterium tuberculosis, have complex cell walls. HADA helps researchers study these structures. For instance, scientists have used HADA to investigate cell wall formation in mycobacteria. The fluorescent D-amino acid asymmetrically incorporates into peptidoglycans, providing insights into the role of L,D-transpeptidases in maintaining cell shape .

Studying Peptidoglycan Enzyme and Substrate Distribution

HADA, in combination with other fluorescent D-amino acids like RADA, allows researchers to explore peptidoglycan enzyme activity and substrate distribution. By pulsing bacterial cells with HADA and following it up with RADA, they can track the dynamics of cell wall synthesis. This technique sheds light on polar cell growth and peptidoglycan segregation over time .

Mitochondrial Outer Membrane Permeability

Beyond bacterial applications, HADA displays mitochondrial outer membrane permeability. Researchers can use it to investigate mitochondrial function and integrity. The excitation/emission wavelengths (λ 405/450 nm) make it suitable for fluorescence microscopy studies .

Fluorescence Microscopy and Imaging Bacteria

HADA’s blue emission color makes it ideal for fluorescence microscopy. Scientists can visualize bacterial cell walls and study their dynamics using this probe. Whether examining bacterial growth, cell division, or wall remodeling, HADA provides valuable data .

Maturing Peptidoglycan in Mycobacterium smegmatis

In a study by Baranowski et al., HADA was used to investigate peptidoglycan maturation in Mycobacterium smegmatis. The incorporation of non-canonical crosslinks was observed, emphasizing the importance of HADA in understanding cell wall architecture .

Mecanismo De Acción

Target of Action

HADA hydrochloride, also known as 3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrochloride, is a blue fluorescent D-amino acid (FDAA) . The primary targets of HADA hydrochloride are the peptidoglycans (PGs) of diverse bacterial species . Peptidoglycans are essential components of the bacterial cell wall and play a crucial role in maintaining the structural integrity of the cell.

Mode of Action

HADA hydrochloride interacts with its targets by being efficiently incorporated into the peptidoglycans at the sites of PG biosynthesis . This allows for specific and covalent probing of bacterial growth with minimal perturbation .

Biochemical Pathways

The incorporation of HADA hydrochloride into peptidoglycans affects the PG biosynthesis pathway . This pathway is responsible for the synthesis and maintenance of the bacterial cell wall. The downstream effects of this interaction include changes in the structure and function of the bacterial cell wall, which can be monitored using the fluorescence of HADA hydrochloride .

Pharmacokinetics

Its ability to be incorporated into peptidoglycans suggests that it can be efficiently taken up by bacterial cells . The impact of these properties on the bioavailability of HADA hydrochloride is currently unknown and may be a topic of future research.

Result of Action

The result of HADA hydrochloride’s action is the labeling of peptidoglycans in live bacteria . This labeling results in strong peripheral and septal labeling of diverse bacterial cell populations without affecting growth rates . This allows for the visualization and study of bacterial growth and cell wall synthesis .

Propiedades

IUPAC Name |

(2R)-2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOEKQNBIXHDI-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HADA (hydrochloride) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate](/img/structure/B2833272.png)

![(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2833277.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2833278.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833284.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2833290.png)

![ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2833293.png)